molecular formula C12H9F2NO B6255850 2-[2-(difluoromethyl)pyridin-4-yl]phenol CAS No. 2138372-36-6

2-[2-(difluoromethyl)pyridin-4-yl]phenol

Cat. No.: B6255850
CAS No.: 2138372-36-6
M. Wt: 221.20 g/mol
InChI Key: YBHAJCRKAZYHOD-UHFFFAOYSA-N
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Description

2-[2-(difluoromethyl)pyridin-4-yl]phenol is an organic compound with the molecular formula C12H9F2NO It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(difluoromethyl)pyridin-4-yl]phenol typically involves the difluoromethylation of pyridine derivatives. One common method is the reaction of 2-(pyridin-4-yl)phenol with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction temperature is usually maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents. These processes are designed to be efficient and cost-effective, often employing continuous flow reactors to enhance reaction rates and product yields .

Chemical Reactions Analysis

Types of Reactions

2-[2-(difluoromethyl)pyridin-4-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(difluoromethyl)pyridin-4-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(difluoromethyl)pyridin-4-yl]phenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can interact with enzymes and receptors within cells. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(trifluoromethyl)pyridin-4-yl]phenol
  • 2-[2-(chloromethyl)pyridin-4-yl]phenol
  • 2-[2-(bromomethyl)pyridin-4-yl]phenol

Uniqueness

2-[2-(difluoromethyl)pyridin-4-yl]phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its trifluoromethyl and halomethyl analogs, the difluoromethyl group offers a balance between lipophilicity and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

2138372-36-6

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

2-[2-(difluoromethyl)pyridin-4-yl]phenol

InChI

InChI=1S/C12H9F2NO/c13-12(14)10-7-8(5-6-15-10)9-3-1-2-4-11(9)16/h1-7,12,16H

InChI Key

YBHAJCRKAZYHOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C(F)F)O

Purity

95

Origin of Product

United States

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